N-(4-Hydrazinylphenyl)acetamide
Overview
Description
N-(4-Hydrazinylphenyl)acetamide is a chemical compound with the molecular formula C8H11N3O. It has a molecular weight of 165.19 . The compound is also known by the synonym (4-Acetamidophenyl)hydrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and one oxygen atom . The InChI key for this compound is IGCOGQZYAPWSGX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is likely to share similar physical and chemical properties with other amides. Most amides are solids at room temperature, and the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .Scientific Research Applications
Corrosion Inhibition
A study by Shehata (2017) explored the use of N-(4-Hydrazinylphenyl)acetamide derivatives as corrosion inhibitors for mild steel in sulfuric acid. The study found that these compounds, particularly when complexed with manganese, displayed significant inhibitive effects, protecting the steel from corrosion (Shehata, 2017).
Antimicrobial Activity
Research has shown that various derivatives of this compound possess antimicrobial properties. For instance, compounds synthesized by Saravanan et al. (2010) demonstrated significant antibacterial and antifungal activities (Saravanan et al., 2010).
Catalysis in Drug Synthesis
Zhang Qun-feng (2008) reported the use of this compound derivatives in the green synthesis of compounds used in dye production, highlighting their role as intermediates in catalytic hydrogenation processes (Zhang Qun-feng, 2008).
Chemoselective Acetylation
A study by Magadum and Yadav (2018) described the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, using immobilized lipase as a catalyst (Magadum & Yadav, 2018).
Synthesis and Biological Evaluation
Thomas et al. (2009) synthesized various hydrazine derivatives of this compound and evaluated their antimicrobial and anti-inflammatory activities. This research highlights the potential of these compounds in pharmaceutical applications (Thomas, Geetha, & Murugan, 2009).
Enzyme Inhibition and Anticancer Properties
Sultana et al. (2016) explored Zn(II) complexes derived from aryl acetamides for their enzyme inhibition potential and anticancer properties, indicating the versatility of these compounds in medicinal chemistry (Sultana et al., 2016).
Properties
IUPAC Name |
N-(4-hydrazinylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-7-2-4-8(11-9)5-3-7/h2-5,11H,9H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOGQZYAPWSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512425 | |
Record name | N-(4-Hydrazinylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60160-67-0 | |
Record name | N-(4-Hydrazinylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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